HEPES カリウム塩

説明

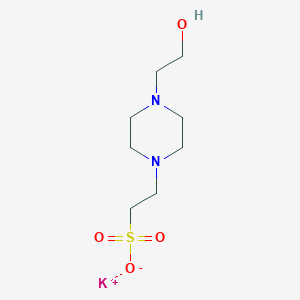

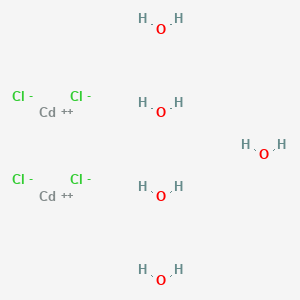

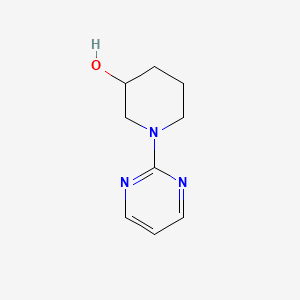

Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate is a useful research compound. Its molecular formula is C8H17KN2O4S and its molecular weight is 276.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

組織培養培地の緩衝

HEPES は、細胞の増殖と維持のための安定した pH 環境を確保するために、空気中の細胞培養培地を緩衝するために一般的に使用されます .

ナノポア製造と電解質調製

分子分析のための正確なナノポアを作成するために不可欠なナノポア製造において、緩衝剤として役立ちます .

細胞溶解バッファー成分

HEPES カリウム塩は、タンパク質やその他の細胞成分を抽出するために細胞を分解するのを容易にするために、細胞溶解バッファーで使用されます .

電気泳動およびエレクトロポレーション研究

ゲル電気泳動ではランニングバッファーとして機能し、電気穿孔研究では細胞に DNA を導入するためにも使用されます .

抽出プロセスにおけるタンパク質の保護

バッファーは、赤血球からの抽出中にタンパク質の損傷を防ぐために抽出バッファーで使用されます .

トランスフェクション培地成分

HEPES カリウム塩を含む HEPES 培地は、遺伝子研究や操作を支援するために、プラスミドによる細胞培養のトランスフェクションに使用されます .

作用機序

Target of Action

HEPES potassium salt, also known as 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid potassium salt or Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate, primarily targets the pH levels in biological systems . It is a zwitterionic buffer that helps maintain a stable pH environment, particularly in cell culture media .

Mode of Action

HEPES potassium salt interacts with its target, the pH environment, by stabilizing the pH of the solution . This is achieved even when small amounts of acid or base are added . The compound’s buffering capacity allows it to resist changes in pH, thereby maintaining a stable environment for biological reactions .

Biochemical Pathways

The primary biochemical pathway affected by HEPES potassium salt is the regulation of pH in biological systems . By stabilizing the pH, HEPES potassium salt ensures that biochemical pathways can proceed at their optimal pH. This is particularly important in cell culture experiments, where pH stability is crucial for accurate results .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in aqueous biological systems. The impact of these properties on the bioavailability of HEPES potassium salt in a biological context remains to be fully elucidated.

Result of Action

The molecular and cellular effects of HEPES potassium salt’s action primarily involve the maintenance of a stable pH environment . This can influence various cellular functions, as pH can affect enzyme activity, protein structure, and ionization states of biochemical molecules. Recent studies have shown that HEPES potassium salt can be taken up by cells, which may have an impact on various cellular functions .

Action Environment

The action, efficacy, and stability of HEPES potassium salt can be influenced by environmental factors such as temperature and light. For instance, the buffering capacity of HEPES potassium salt can vary with temperature . Additionally, HEPES-containing medium upon light exposure has cytotoxic effects mainly due to the formation of H2O2 . Therefore, it is advised to keep solutions containing HEPES potassium salt in darkness as much as possible to prevent oxidation .

生化学分析

Biochemical Properties

HEPES potassium salt plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules to maintain the pH of the solution . This property is particularly important in experiments involving enzymes, as many enzymes require a specific pH to function optimally .

Cellular Effects

HEPES potassium salt has significant effects on various types of cells and cellular processes. It influences cell function by maintaining a stable pH environment, which is essential for many cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown that HEPES potassium salt can be taken up by cells and can affect cellular functions .

Molecular Mechanism

The molecular mechanism of HEPES potassium salt involves its ability to stabilize the pH of the solution. This is achieved through its zwitterionic nature, which allows it to resist changes in pH when small amounts of acid or base are added . This buffering capacity is crucial for its interactions with biomolecules and its effects on gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of HEPES potassium salt can change over time. It is known for its stability, and there are no significant degradation products over time

Transport and Distribution

It is known that HEPES potassium salt can be taken up by cells

特性

IUPAC Name |

potassium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S.K/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;/h11H,1-8H2,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWURIFKZTJGMFD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CCS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17KN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635730 | |

| Record name | Potassium 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82207-62-3 | |

| Record name | Potassium 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)

![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)